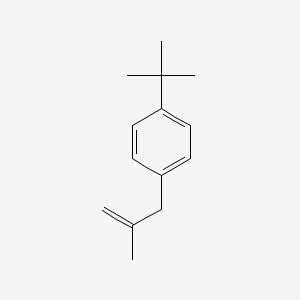

3-(4-Tert-butylphenyl)-2-methyl-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tert-butyl-4-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-11(2)10-12-6-8-13(9-7-12)14(3,4)5/h6-9H,1,10H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNTYYIJIBFHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548845 | |

| Record name | 1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73566-44-6 | |

| Record name | 1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 3-(4-Tert-butylphenyl)-2-methyl-1-propene

For the attention of: Researchers, scientists, and drug development professionals

This technical guide provides a detailed overview of the molecular structure, proposed synthesis, and predicted spectroscopic properties of 3-(4-Tert-butylphenyl)-2-methyl-1-propene. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and spectroscopic data from analogous structures to provide a comprehensive theoretical profile.

Molecular Structure and Properties

This compound, with the CAS Number 73566-44-6, is an aromatic hydrocarbon.[1] Its structure features a benzene ring substituted with a tert-butyl group at the para position and a 2-methyl-1-propene group. The presence of the bulky tert-butyl group and the propenyl chain influences its physicochemical properties, likely rendering it a nonpolar, lipophilic compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₀ |

| Molecular Weight | 188.31 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Estimated >200 °C |

| Solubility | Insoluble in water; Soluble in organic solvents |

Proposed Synthesis Protocols

Two plausible synthetic routes for this compound are the Wittig reaction and a Grignard reaction followed by dehydration. Detailed experimental protocols for these proposed syntheses are outlined below.

Protocol 1: Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds.[2][3][4][5][6] This proposed synthesis involves the reaction of 4-tert-butylbenzyltriphenylphosphonium bromide with acetone in the presence of a strong base.

Experimental Protocol:

-

Preparation of the Phosphonium Salt:

-

In a round-bottom flask, dissolve 4-tert-butylbenzyl bromide (1 equivalent) and triphenylphosphine (1 equivalent) in anhydrous toluene.

-

Reflux the mixture for 24 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and collect the resulting white precipitate (4-tert-butylbenzyltriphenylphosphonium bromide) by filtration.

-

Wash the salt with cold diethyl ether and dry under vacuum.

-

-

Ylide Formation and Reaction with Acetone:

-

Suspend the phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (1 equivalent), dropwise. The solution should turn a deep orange or red, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Add acetone (1.1 equivalents) dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound.

-

Protocol 2: Synthesis via Grignard Reaction and Dehydration

An alternative approach involves the formation of a tertiary alcohol via a Grignard reaction, followed by acid-catalyzed dehydration.[7][8][9][10][11]

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 4-tert-butylbenzyl chloride (1 equivalent) in anhydrous diethyl ether dropwise to initiate the reaction.

-

Once the reaction begins (as evidenced by cloudiness and gentle refluxing), add the remaining 4-tert-butylbenzyl chloride solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of acetone (1 equivalent) in anhydrous diethyl ether dropwise with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Alcohol Isolation:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude tertiary alcohol, 1-(4-tert-butylphenyl)-2-methyl-2-propanol.

-

-

Dehydration:

-

Dissolve the crude alcohol in toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.[12][13]

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using hexane as the eluent.

-

References

- 1. This compound | 73566-44-6 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Physical Properties of 3-(4-Tert-butylphenyl)-2-methyl-1-propene

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of scientific literature and chemical databases reveals a significant scarcity of experimentally determined physical properties for 3-(4-tert-butylphenyl)-2-methyl-1-propene (CAS Number: 73566-44-6). The data presented in this document is limited and primarily derived from computational predictions found on a chemical supplier website. Consequently, this guide serves to highlight the current knowledge gap and should be used with the understanding that the provided values lack experimental validation.

Core Physical Properties

Due to the absence of peer-reviewed experimental data, the following table summarizes the predicted physical properties of this compound. These values should be considered as estimates pending experimental verification.

| Physical Property | Predicted Value |

| Boiling Point | 249.1 ± 15.0 °C at 760 mmHg[1] |

| Density | 0.9 ± 0.1 g/cm³[1] |

| Vapor Pressure | 0.0 ± 0.2 mmHg at 25°C[1] |

| Polarizability | 25.0 ± 0.5 10⁻²⁴ cm³[1] |

It is crucial to reiterate that these are predicted values and have not been experimentally confirmed.

Experimental Protocols

A thorough literature search did not yield any established experimental protocols for the determination of the physical properties of this compound. Standard methodologies for determining boiling point, density, and refractive index would be applicable but have not been published for this specific compound.

Synthesis and Characterization

As a conceptual illustration, a potential synthetic pathway could involve a Wittig reaction or a Grignard reaction followed by dehydration. A hypothetical workflow for a Grignard-based synthesis is presented below.

References

Technical Guide: Spectral Analysis of 3-(4-Tert-butylphenyl)-2-methyl-1-propene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Tert-butylphenyl)-2-methyl-1-propene is a substituted styrene derivative with potential applications in organic synthesis and materials science. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions. This document provides a detailed overview of the predicted spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound, along with generalized experimental protocols for obtaining such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | d | 2H | Ar-H (ortho to t-Bu) |

| ~7.15 | d | 2H | Ar-H (meta to t-Bu) |

| ~4.85 | s | 1H | =CH₂ (vinylic) |

| ~4.70 | s | 1H | =CH₂ (vinylic) |

| ~3.25 | s | 2H | -CH₂- (benzylic) |

| ~1.75 | s | 3H | -CH₃ (vinylic) |

| ~1.30 | s | 9H | -C(CH₃)₃ (tert-butyl) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | Ar-C (ipso, attached to t-Bu) |

| ~145.0 | =C(CH₃)- (vinylic) |

| ~138.0 | Ar-C (ipso, attached to propene) |

| ~128.0 | Ar-CH (ortho to t-Bu) |

| ~125.5 | Ar-CH (meta to t-Bu) |

| ~112.0 | =CH₂ (vinylic) |

| ~45.0 | -CH₂- (benzylic) |

| ~34.5 | -C(CH₃)₃ (tert-butyl quaternary) |

| ~31.5 | -C(CH₃)₃ (tert-butyl methyls) |

| ~22.0 | -CH₃ (vinylic) |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinylic) |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1610, ~1510 | Medium | C=C stretch (aromatic) |

| ~890 | Strong | =CH₂ out-of-plane bend |

| ~830 | Strong | p-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 188 | 40 | [M]⁺ (Molecular Ion) |

| 173 | 100 | [M - CH₃]⁺ |

| 131 | 60 | [M - C₄H₉]⁺ |

| 57 | 80 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1.0 seconds.

-

Acquisition Time: ~4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: ~1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

3.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-550.

-

-

Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). 1 µL of the solution is injected into the GC-MS.

-

Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound of interest. The mass spectrum associated with this peak is extracted and analyzed for the molecular ion and fragmentation pattern.

Visualizations

4.1. Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques described.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(4-Tert-butylphenyl)-2-methyl-1-propene

This guide provides a detailed analysis and predicted ¹H NMR spectrum for 3-(4-tert-butylphenyl)-2-methyl-1-propene, catering to researchers, scientists, and professionals in drug development. The document outlines the expected chemical shifts, multiplicities, and coupling constants, alongside a comprehensive experimental protocol for acquiring such a spectrum.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted based on established principles of nuclear magnetic resonance spectroscopy and analysis of analogous chemical structures. The predicted data is summarized in the table below.

| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |

| A | 1.31 | 9H | singlet (s) | - | -C(CH₃)₃ |

| B | 1.75 | 3H | singlet (s) | - | C=C-CH₃ |

| C | 3.25 | 2H | singlet (s) | - | Ar-CH₂- |

| D | 4.68 | 1H | singlet (s) | - | C=CH₂ (geminal) |

| E | 4.85 | 1H | singlet (s) | - | C=CH₂ (geminal) |

| F | 7.15 | 2H | doublet (d) | ~8.5 | Ar-H (ortho to alkyl) |

| G | 7.30 | 2H | doublet (d) | ~8.5 | Ar-H (ortho to t-butyl) |

Experimental Protocol

This section details the methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Analyte: Weigh approximately 10-20 mg of high-purity this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm typically does not interfere with the signals of the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

Labeling: Clearly label the NMR tube with the sample identification.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion and resolution.

-

Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The spectrometer's field frequency is then "locked" onto the deuterium signal of the CDCl₃ solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This process is crucial for obtaining sharp, well-resolved spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all proton signals are captured.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses allows for the relaxation of the nuclei, which is important for accurate integration.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans should provide a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain NMR spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat spectral baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons each represents.

-

Visualization of ¹H NMR Signal Relationships

The following diagram illustrates the distinct, non-coupled proton environments within the this compound molecule as predicted by the ¹H NMR data.

Mass Spectrometry of 3-(4-Tert-butylphenyl)-2-methyl-1-propene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 3-(4-tert-butylphenyl)-2-methyl-1-propene. Due to the limited availability of direct mass spectral data for this specific compound, this guide leverages data from structurally analogous molecules to predict its fragmentation behavior and outline appropriate experimental protocols. This information is critical for researchers in fields such as analytical chemistry, drug metabolism, and materials science who may encounter this or similar chemical structures.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways, primarily driven by the stability of the resulting carbocations. The molecular ion (M+) peak is expected to be observed, followed by fragments arising from the cleavage of the tert-butyl group and the propenyl side chain.

Key Fragmentation Pathways

The primary fragmentation of the molecular ion is expected to involve the loss of a methyl radical (•CH₃) from the tert-butyl group, a characteristic fragmentation for tert-butyl substituted aromatic compounds. This leads to the formation of a stable tertiary benzylic carbocation. Another significant fragmentation pathway is the benzylic cleavage, resulting in the formation of a resonance-stabilized tropylium-like ion or a benzylic cation.

The following table summarizes the predicted major fragments for this compound.

| m/z | Proposed Fragment Ion | Formula | Description |

| 188 | [M]⁺• | [C₁₄H₂₀]⁺• | Molecular Ion |

| 173 | [M - CH₃]⁺ | [C₁₃H₁₇]⁺ | Loss of a methyl radical from the tert-butyl group |

| 131 | [M - C₄H₉]⁺ | [C₁₀H₁₁]⁺ | Loss of the tert-butyl radical |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, formed via rearrangement and cleavage |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | tert-Butyl cation |

Experimental Protocols

For the analysis of this compound by mass spectrometry, a standard electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer is recommended for detailed fragmentation analysis. For analyses requiring softer ionization, such as liquid chromatography-mass spectrometry (LC-MS), atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) would be suitable choices given the nonpolar nature of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless)

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 min

-

Ramp: 10 °C/min to 300 °C

-

Hold: 5 min at 300 °C

-

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-550

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and structural elucidation of this compound using mass spectrometry.

Predicted Fragmentation Pathway Diagram

The diagram below illustrates the predicted major fragmentation pathways of this compound under electron ionization.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation pathways of this compound. The provided protocols and logical workflows offer a starting point for researchers to develop and validate their analytical methods.

Interpreting Mass Spectrum Fragmentation of 2-Methylpropene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of mass spectrometry for the structural elucidation of 2-methylpropene derivatives. By understanding the characteristic fragmentation patterns, researchers can confidently identify and characterize these compounds in complex matrices. This document outlines the fundamental fragmentation mechanisms, presents quantitative data for various derivatives, details experimental protocols, and provides visual representations of fragmentation pathways.

Core Principles of 2-Methylpropene Derivative Fragmentation

Upon electron ionization (EI) in a mass spectrometer, 2-methylpropene and its derivatives form a molecular ion (M•+), which is often unstable and undergoes fragmentation. The fragmentation patterns are predictable and provide valuable structural information. The primary driving forces for fragmentation are the formation of stable carbocations and neutral molecules.

For 2-methylpropene and its derivatives, the most significant fragmentation pathway is allylic cleavage . The double bond in the 2-methylpropene core directs the fragmentation, favoring the cleavage of the bond beta to the double bond. This results in the formation of a resonance-stabilized allylic carbocation, which is often the base peak in the mass spectrum.

The presence of different functional groups as substituents on the 2-methylpropene skeleton significantly influences the fragmentation pathways. Electronegative groups, such as halogens or hydroxyl groups, can introduce alternative cleavage sites, such as alpha-cleavage, and can also influence the stability of the resulting fragment ions.

Data Presentation: Quantitative Fragmentation Data

The following tables summarize the major fragment ions and their relative abundances for 2-methylpropene and a selection of its derivatives. This data has been compiled from various spectral databases and literature sources.

Table 1: Mass Spectral Data for 2-Methylpropene and its Isomers

| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Abundances |

| 2-Methylpropene | 56 | 41 | 56 (M•+, 50%), 55 (25%), 41 (100%), 39 (55%), 27 (30%) |

| 2-Methyl-1-butene | 70 | 55 | 70 (M•+, 30%), 55 (100%), 42 (35%), 41 (60%), 39 (40%) |

| 3-Methyl-1-butene | 70 | 41 | 70 (M•+, 20%), 55 (70%), 42 (100%), 41 (85%), 39 (50%) |

| 2-Methyl-2-butene | 70 | 55 | 70 (M•+, 45%), 55 (100%), 41 (40%), 39 (25%) |

Table 2: Mass Spectral Data for Functionalized 2-Methylpropene Derivatives

| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Abundances |

| Isobutanol | 74 | 43 | 74 (M•+, 5%), 56 (30%), 43 (100%), 41 (60%), 31 (40%) |

| tert-Butanol | 74 | 59 | 74 (M•+, <1%), 59 (100%), 57 (40%), 43 (30%), 41 (25%) |

| 1-Chloro-2-methylpropene | 90/92 | 55 | 90/92 (M•+, 15%), 75 (10%), 55 (100%), 39 (20%) |

| 2-Methyl-1-phenylpropene | 132 | 117 | 132 (M•+, 60%), 117 (100%), 115 (40%), 91 (30%) |

| Methyl Methacrylate | 100 | 69 | 100 (M•+, 25%), 69 (100%), 41 (80%), 39 (40%) |

| Methallyl Acetate | 114 | 43 | 114 (M•+, <1%), 71 (15%), 55 (20%), 43 (100%) |

Experimental Protocols

The following is a general protocol for the analysis of 2-methylpropene derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. Specific parameters may need to be optimized depending on the analyte and the instrument.

3.1. Sample Preparation (for liquid samples)

-

Dilution: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.[1]

-

Internal Standard: If quantitative analysis is required, add an appropriate internal standard to the diluted sample.

-

Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

3.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Injector: Split/splitless injector.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Split Ratio: 20:1 (can be adjusted based on sample concentration).

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-400.

-

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for selected 2-methylpropene derivatives.

References

Unveiling the Vibrational Fingerprint: An In-depth Technical Guide to the FTIR Spectrum of 3-(4-Tert-butylphenyl)-2-methyl-1-propene

For Immediate Release

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of the novel compound 3-(4-tert-butylphenyl)-2-methyl-1-propene. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's vibrational characteristics. Due to the compound's novelty, this guide presents a predictive spectrum based on established principles of infrared spectroscopy, supported by a detailed experimental protocol for future spectral acquisition.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a para-substituted benzene ring, a tert-butyl group, and a 2-methyl-1-propene moiety. The predicted absorption bands, their corresponding vibrational modes, and expected intensities are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic & Alkene | Medium |

| 2960 - 2850 | C-H Stretch | Alkyl (tert-butyl, methyl) | Strong |

| 1645 - 1635 | C=C Stretch | Alkene | Medium to Weak |

| 1615 - 1585 | C=C Stretch | Aromatic Ring | Medium |

| 1520 - 1480 | C=C Stretch | Aromatic Ring | Medium |

| 1465 - 1440 | C-H Bend (Asymmetric) | CH₃ (tert-butyl, methyl) | Medium |

| 1395 - 1365 | C-H Bend (Symmetric) | tert-butyl (doublet) | Strong |

| ~890 | =C-H Bend (Out-of-plane) | 1,1-disubstituted Alkene | Strong |

| 850 - 800 | C-H Bend (Out-of-plane) | para-disubstituted Aromatic | Strong |

Experimental Protocol for FTIR Analysis

The following protocol outlines the methodology for acquiring the FTIR spectrum of this compound, which is presumed to be a liquid at room temperature.

Objective: To obtain a high-resolution mid-infrared spectrum of this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

-

Sample of this compound (neat liquid)

-

Volatile solvent for cleaning (e.g., isopropanol, acetone)

-

Lint-free wipes (e.g., Kimwipes)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

Install the ATR accessory into the sample compartment.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a volatile solvent. Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere. The background spectrum should be a flat line.

-

-

Sample Application:

-

Place a small drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, lower the anvil to ensure good contact between the sample and the crystal. Apply consistent and gentle pressure.

-

-

Sample Spectrum Acquisition:

-

Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral range to 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Correlate the observed peaks with the expected vibrational modes of the molecule.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal and pressure anvil with a lint-free wipe and a suitable solvent to remove all traces of the sample.

-

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the experimental acquisition of the FTIR spectrum.

Caption: Experimental workflow for FTIR spectral acquisition.

This guide provides a foundational understanding of the expected FTIR spectrum of this compound and a robust protocol for its experimental determination. These insights are crucial for the structural elucidation and quality control of this novel compound in research and development settings.

Technical Guide: Solubility Profile of 3-(4-Tert-butylphenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 3-(4-tert-butylphenyl)-2-methyl-1-propene (CAS No. 73566-44-6). Due to a lack of specific experimentally determined quantitative data in publicly available literature, this document focuses on the predicted solubility characteristics based on its chemical structure and provides a detailed experimental protocol for its determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀ | - |

| Molecular Weight | 188.31 g/mol | - |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| CAS Number | 73566-44-6 | [1] |

Predicted Solubility Profile

As a substituted aromatic hydrocarbon, this compound is expected to exhibit the following solubility characteristics:

-

Water: Predicted to be practically insoluble in water. The molecule is nonpolar, dominated by a large hydrocarbon structure (a benzene ring with a tert-butyl group and a methylpropene substituent), which does not favorably interact with polar water molecules.

-

Polar Organic Solvents (e.g., Ethanol, Methanol): Expected to have limited to moderate solubility. While these solvents have a polar hydroxyl group, their hydrocarbon portion allows for some interaction with the nonpolar structure of the target compound.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene, Dichloromethane): Predicted to be freely soluble. "Like dissolves like" is a fundamental principle of solubility; therefore, nonpolar solvents will readily solvate this nonpolar compound.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): Expected to be soluble. These solvents have a high capacity to dissolve a wide range of organic compounds.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound.

Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, hexane, toluene, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid/liquid ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The shaking facilitates the dissolution process.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess undissolved compound settle.

-

For viscous or slow-settling samples, centrifuge the vials at a moderate speed to separate the undissolved solute.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.

-

Dilute the filtered saturated solution aliquot with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

References

Potential uses of tert-butylphenyl propene compounds in organic synthesis

An In-depth Technical Guide to the Potential Uses of tert-Butylphenyl Propene Compounds in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butylphenyl propene framework represents a versatile and valuable scaffold in modern organic synthesis. The presence of the sterically demanding tert-butyl group imparts unique physicochemical properties, such as increased solubility in organic solvents and enhanced metabolic stability in drug candidates, while the propene moiety serves as a reactive handle for a multitude of chemical transformations.[1][2] This technical guide explores the primary synthetic routes to access these compounds and details their subsequent applications in constructing more complex molecular architectures.

Synthesis of tert-Butylphenyl Propene Scaffolds

The construction of tert-butylphenyl propene compounds can be achieved through several classical and robust organic reactions. The choice of method often depends on the desired isomer and the available starting materials.

Grignard Reaction

A fundamental approach for creating a carbon-carbon bond between the tert-butylphenyl group and a propyl chain involves the Grignard reaction. This method is particularly effective for synthesizing compounds like 3-(4-tert-butylphenyl)-1-propene. The synthesis begins with the formation of a Grignard reagent from an appropriate halo-tert-butylbenzene, which then undergoes nucleophilic attack on an allyl halide.[3]

Aldol Condensation

For the synthesis of α,β-unsaturated ketones, such as 3-(4-tert-butylphenyl)-2-propen-1-one, the Aldol condensation is the method of choice. This reaction typically involves the base-catalyzed condensation of 4-tert-butylbenzaldehyde with a simple ketone or aldehyde like propanal.[4][5] Modern protocols have shown that using piperidine as a base in an ionic liquid can significantly increase yields and selectivity by suppressing the self-condensation of propanal.[4][6][7] This compound is a known precursor to the fragrance molecule Lilial®.[5]

Wittig Reaction

The Wittig reaction offers a reliable and high-yielding route to form the carbon-carbon double bond of the propene group with excellent control over its position.[8] This reaction involves the addition of a phosphorus ylide, generated from a phosphonium salt, to 4-tert-butylbenzaldehyde. The flexibility of the Wittig reaction allows for the synthesis of various substituted propenes depending on the structure of the ylide.[9]

Applications in Organic Synthesis

The propene group in tert-butylphenyl propenes is a versatile functional handle for a wide array of subsequent transformations, making these compounds valuable building blocks.

Cross-Coupling Reactions

When functionalized with a halide or a boronic acid/ester, tert-butylphenyl propenes can serve as substrates in powerful cross-coupling reactions like the Suzuki-Miyaura coupling.[10][11] Using palladium catalysts, often supported by bulky phosphine ligands such as tri-tert-butylphosphine, these compounds can be coupled with various partners to form complex biaryl structures or other C-C linked systems.[12] This strategy is fundamental in the synthesis of advanced materials and pharmaceutical intermediates.

Olefin Metathesis

The double bond of the propene group is an ideal substrate for olefin metathesis reactions.[13] Depending on the reaction partner and catalyst (e.g., Grubbs or Schrock catalysts), tert-butylphenyl propenes can undergo:

-

Cross-Metathesis: Reaction with another olefin to exchange substituents, leading to new, more complex alkenes.[14]

-

Ring-Closing Metathesis (RCM): If the molecule contains a second alkene tether, RCM can be used to form cyclic structures.[13]

-

Ring-Opening Metathesis Polymerization (ROMP): While less common for this specific substrate, the propene could in principle participate in ROMP with a strained cyclic olefin.[13]

Epoxidation and Derivatization

The electron-rich double bond of the propene moiety can be readily epoxidized using reagents like hydrogen peroxide or peroxy acids.[15][16] The resulting epoxide is a highly valuable intermediate. Its strained three-membered ring can be opened by a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functional groups, providing a pathway to a wide range of chiral and achiral derivatives.

Summary of Quantitative Data

The following tables summarize reaction conditions and yields for the key synthetic methods discussed.

Table 1: Synthesis of 3-(4-tert-butylphenyl)-1-propene via Grignard Reaction

| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield | Reference |

| 1-Bromo-4-tert-butylbenzene | Allyl chloride | Magnesium (Mg) | Ether | ~50% | [3] |

Table 2: Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one via Aldol Condensation

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Key Advantage | Reference |

| 4-tert-Butylbenzaldehyde | Propanal | NaOH (dilute) | Organic Solvent | Traditional method | [5] |

| 4-tert-Butylbenzaldehyde | Propanal | Piperidine | Ionic Liquid | Increased yield and selectivity, suppresses side reactions | [4][6][7] |

Detailed Experimental Protocols

Protocol: Synthesis of 3-(4-tert-butylphenyl)-1-propene (Grignard Method)

-

1. Reagent Preparation: Prepare a Grignard reagent from 12 g of magnesium turnings and 100 g of 1-bromo-4-(1,1-dimethylethyl)benzene in 250 ml of anhydrous ether in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

-

2. Reaction: To the freshly prepared Grignard reagent, add 50 g of 3-chloropropene dropwise while maintaining gentle reflux.

-

3. Reflux and Quench: After the addition is complete, reflux the mixture for one hour. Allow the reaction to stir overnight at room temperature.

-

4. Workup: Carefully pour the reaction mixture onto crushed ice. Acidify with hydrochloric acid to dissolve any precipitated magnesium salts.

-

5. Extraction and Purification: Separate the ether layer, wash it with water, and dry it over anhydrous sodium sulfate. Remove the solvent via rotary evaporation. The crude product is then purified by vacuum distillation to yield the final product.[3]

Protocol: Synthesis of a tert-Butylphenyl Propene Derivative (Wittig Method)

-

1. Reagent Preparation: In a 50 mL round-bottom flask, dissolve 9.77 mmol of a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride) and 9.8 mmol of 4-tert-butylbenzaldehyde in 10 mL of dichloromethane.[17]

-

2. Base Addition: Prepare a 50% (by mass) aqueous solution of sodium hydroxide. Add this solution dropwise to the flask while stirring vigorously.[17]

-

3. Reaction: Equip the flask with a reflux condenser and heat the solution to a gentle reflux while stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8][17]

-

4. Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and transfer it to a separatory funnel.

-

5. Extraction and Purification: Separate the organic phase. Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite.[17] Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product, containing triphenylphosphine oxide as a byproduct, can be purified by column chromatography or recrystallization from a suitable solvent like 95% ethanol.[8][17]

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the synthesis and application of tert-butylphenyl propene compounds.

Caption: Experimental workflow for the Grignard synthesis of a tert-butylphenyl propene.

Caption: Simplified mechanism for the base-catalyzed Aldol condensation.

Caption: Logical relationships showing the synthetic potential of the core scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 3-(4-TERT-BUTYLPHENYL)-1-PROPENE synthesis - chemicalbook [chemicalbook.com]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pure.qub.ac.uk [pure.qub.ac.uk]

- 7. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. gctlc.org [gctlc.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Propene (Propylene) [essentialchemicalindustry.org]

- 16. researchgate.net [researchgate.net]

- 17. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

Literature review of substituted phenylpropenes

An In-depth Technical Guide to Substituted Phenylpropenes: Synthesis, Pharmacology, and Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylpropenes represent a diverse class of organic compounds, encompassing both naturally occurring phytochemicals and synthetic derivatives, which have garnered significant attention in medicinal chemistry and drug development. This technical guide provides a comprehensive literature review of their synthesis, pharmacological activities, and mechanisms of action. We delve into key therapeutic areas, including anti-inflammatory, anticancer, and metabolic disease applications. This paper summarizes quantitative structure-activity relationship (QSAR) data in structured tables, details key experimental protocols, and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Phenylpropenes

Phenylpropenes are a class of phenylpropanoids characterized by a benzene ring substituted with a propenyl group. The structural diversity arises from the substitution patterns on the phenyl ring and the configuration of the propylene side chain. Naturally occurring phenylpropenes, such as eugenol (from cloves), anethole (from anise), and chavicol (from betel leaf), have been used for centuries in traditional medicine and are known for their aromatic properties.[1] Synthetic derivatives, particularly chalcones and other phenylpropenamides, have expanded the pharmacological landscape of this class, leading to the development of novel therapeutic candidates.[2][3] This guide explores the core aspects of substituted phenylpropenes, focusing on their therapeutic applications and the underlying scientific principles.

Synthesis of Substituted Phenylpropenes

The synthesis of substituted phenylpropenes is crucial for generating novel derivatives and enabling structure-activity relationship (SAR) studies. A cornerstone reaction for synthesizing a major subclass, the chalcones (1,3-diphenyl-2-propen-1-ones), is the Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes a general, base-catalyzed condensation between a substituted benzaldehyde and a substituted acetophenone to yield a chalcone.

-

Reagent Preparation : Dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Catalyst Addition : Prepare a 10-60% aqueous or alcoholic solution of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH). Add the base solution dropwise to the flask containing the reactants while stirring, often in an ice bath to control the reaction temperature.[4]

-

Reaction : Allow the mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[4][5] Progress can be monitored by thin-layer chromatography (TLC).

-

Isolation : Once the reaction is complete, pour the reaction mixture into ice-cold water. The chalcone product, being insoluble, will precipitate out of the solution.[5]

-

Purification : Collect the crude solid product by suction filtration and wash it with cold water until the filtrate is neutral.

-

Recrystallization : Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[5]

-

Characterization : Confirm the structure of the synthesized compound using analytical techniques such as FT-IR, NMR spectroscopy, and mass spectrometry.

Pharmacological Activities and Quantitative Data

Substituted phenylpropenes exhibit a wide array of pharmacological effects. This section summarizes the key activities and presents quantitative data for comparison.

Anti-inflammatory Activity

Many phenylpropenes, particularly eugenol, demonstrate significant anti-inflammatory properties. The primary mechanism often involves the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 enzyme, which is responsible for prostaglandin production during inflammation.[1][6]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model to screen for acute anti-inflammatory activity.

-

Animal Acclimatization : Use healthy adult rats (e.g., Wistar or Sprague-Dawley), acclimatized to laboratory conditions for at least one week.

-

Grouping : Divide animals into groups (n=5-6): a control group (vehicle), a positive control group (standard drug, e.g., Indomethacin 10 mg/kg), and test groups (receiving different doses of the phenylpropene derivative).

-

Compound Administration : Administer the test compound or vehicle orally or intraperitoneally.

-

Inflammation Induction : After a set time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[7][8]

-

Edema Measurement : Measure the paw volume using a plethysmograph at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[9][10]

-

Data Analysis : Calculate the volume of edema at each time point by subtracting the initial paw volume from the volume at that time. The percentage inhibition of edema is calculated using the formula: % Inhibition = (1 - Vt / Vc) x 100 where Vt is the mean edema volume of the treated group and Vc is the mean edema volume of the control group.

Table 1: Anti-inflammatory Activity of Phenylpropene Derivatives

| Compound/Derivative | Model/Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Eugenol | PGE₂ Production (LPS-stimulated RAW264.7 cells) | IC₅₀ | 0.37 µM | [6] |

| α-Substituted p-(methanesulfonyl)phenylpropenamides | Carrageenan-induced rat paw edema | % Inhibition | Activity comparable to Diclofenac and Rofecoxib | [3] |

| Compound 3 (Benzenesulfonamide Derivative) | Carrageenan-induced rat paw edema (4h) | % Inhibition | 99.69% |[11] |

Anticancer Activity

Chalcones and their derivatives are a prominent group of phenylpropenes studied for their potent anticancer activities against various cancer cell lines. Their mechanisms include inducing apoptosis, arresting the cell cycle, and inhibiting tubulin polymerization.[2][12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

-

Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Treat the cells with various concentrations of the test compound (phenylpropene derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition : After incubation, remove the treatment media and add 50 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14][15]

-

Solubilization : Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading : Shake the plate gently to ensure complete dissolution. Measure the absorbance of the solution at 570-590 nm using a microplate reader.[15]

-

Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using dose-response curve analysis.

Table 2: Anticancer Activity (IC₅₀) of Chalcone Derivatives

| Compound/Derivative | Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| 2,4-dimethoxy-6-hydroxy chalcone | HeLa | 3.2 | [16] |

| 2,4-dimethoxy-6-hydroxy chalcone | MCF-7 | 21.1 | [16] |

| 4-methoxy substituted diaryl ether chalcone | MCF-7 | 3.44 | [16] |

| 4-methoxy substituted diaryl ether chalcone | HepG2 | 4.64 | [16] |

| Indole-chalcone hybrid (44) | A549, HeLa, MCF-7 | 0.023 - 0.077 | [2] |

| Chlorinated Chalcones | MCF-7, HeLa | 0.8 - 4.3 |[17] |

GPR40 Agonist Activity for Type 2 Diabetes

Phenylpropionic acid derivatives have been developed as potent agonists for G protein-coupled receptor 40 (GPR40), a promising target for treating type 2 diabetes. GPR40 activation in pancreatic β-cells enhances glucose-stimulated insulin secretion.[18]

Table 3: GPR40 Agonist Activity of Phenylpropene Derivatives

| Compound/Derivative | Assay | Activity Metric | Value (nM) | Reference |

|---|---|---|---|---|

| Tazarotenic acid | Insulin Secretion (INS-1 cells) | EC₅₀ | 5.73 | [19] |

| Bezafibrate | Insulin Secretion (INS-1 cells) | EC₅₀ | 14.2 | [19] |

| Compound 17 (ester derivative) | GPR40 Agonism | EC₅₀ | < 10 |[3] |

Transdermal Permeation Enhancement

Certain phenylpropenes, like anethole and eugenol, can act as chemical penetration enhancers, facilitating the transport of other drugs across the skin barrier (stratum corneum).

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

This method measures the diffusion of a drug across a skin membrane from a topical formulation.

-

Cell Setup : A Franz diffusion cell consists of a donor chamber and a receptor chamber separated by a membrane.[20] Fill the receptor chamber with a suitable receptor solution (e.g., PBS), ensuring it is degassed and maintained at 32°C to mimic skin temperature.[16]

-

Membrane Mounting : Mount a section of excised skin (e.g., rat or human cadaver skin) between the donor and receptor chambers.[16]

-

Formulation Application : Apply a precise amount of the test formulation (containing the active drug and the phenylpropene enhancer) to the surface of the skin in the donor chamber.[16]

-

Sampling : At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor chamber for analysis and replace it with an equal volume of fresh receptor solution to maintain sink conditions.[21]

-

Analysis : Quantify the drug concentration in the collected samples using a validated analytical method, such as HPLC.[19]

-

Data Calculation : Plot the cumulative amount of drug permeated per unit area against time. The slope of the linear portion of this graph gives the steady-state flux (Jss). The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux without the enhancer.

Table 4: Transdermal Permeation Enhancement by Phenylpropenes

| Enhancer (1% w/v) | Drug | Enhancement Ratio (ER) | Reference |

|---|---|---|---|

| Anethole | Valsartan | 4.4 | [21][22] |

| Eugenol | Valsartan | 3.0 |[21][22] |

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by substituted phenylpropenes is critical for rational drug design and development.

Eugenol: Inhibition of the NF-κB Signaling Pathway

Eugenol exerts its anti-inflammatory and anticancer effects partly by suppressing the Nuclear Factor-kappaB (NF-κB) signaling pathway.[21] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate pro-inflammatory and pro-proliferative genes. Eugenol has been shown to prevent the degradation of IκBα, thereby blocking NF-κB activation.[22]

References

- 1. Eugenol suppresses the proliferation and invasion of TNF-α-induced fibroblast-like synoviocytes via regulating NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eugenol potentiates cisplatin anti-cancer activity through inhibition of ALDH-positive breast cancer stem cells and the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of chalcones: Claisen-schmidt reaction [bio-protocol.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. inotiv.com [inotiv.com]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay overview | Abcam [abcam.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. alterlab.co.id [alterlab.co.id]

- 17. researchgate.net [researchgate.net]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 20. aurigaresearch.com [aurigaresearch.com]

- 21. Eugenol inhibits cell proliferation via NF-κB suppression in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibitory effects of eugenol on RANKL-induced osteoclast formation via attenuation of NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Hazards of 3-(4-Tert-butylphenyl)-2-methyl-1-propene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and hazard information for 3-(4-Tert-butylphenyl)-2-methyl-1-propene and structurally related compounds. Direct and comprehensive toxicological data for this compound (CAS No. 73566-44-6) is limited. The information presented herein is intended for use by qualified professionals and should be supplemented with a thorough review of the primary literature and Safety Data Sheets (SDS) for any chemical handled.

Introduction

This compound is a chemical intermediate that may be used in the synthesis of various organic compounds, including pesticides. Its structural similarity to components of certain pyrethroid insecticides, such as fenpropathrin, necessitates a careful evaluation of its potential hazards. This guide consolidates available safety data, outlines potential hazards based on structurally related compounds, and provides guidance on safe handling practices.

Hazard Identification and Classification

Potential GHS Hazard Classifications (based on related compounds):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

Hazardous to the Aquatic Environment: May be toxic to aquatic life with long-lasting effects.

Toxicological Data Summary

Quantitative toxicological data for this compound is not available in the public domain. The following tables summarize data for the related pyrethroid insecticide, fenpropathrin, to provide an indication of potential toxicity.

Table 1: Acute Toxicity of Fenpropathrin

| Route of Exposure | Species | LD50/LC50 Value | Reference |

| Oral | Rat | 54 mg/kg (male), 48 mg/kg (female) | WHO |

| Dermal | Rat | >5000 mg/kg | WHO |

| Inhalation | Rat | >0.96 mg/L (4h) | WHO |

Table 2: Irritation Data for Related Compounds

| Endpoint | Species | Observation | Compound |

| Skin Irritation | Rabbit | Mild to moderate irritation | Various proprietary formulations |

| Eye Irritation | Rabbit | Serious eye irritation | Various proprietary formulations |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not published. However, standardized OECD guidelines are typically followed for the evaluation of chemical substances. Below is a generalized workflow for assessing acute oral toxicity, which would be a fundamental study for a compound of this nature.

Caption: Generalized workflow for an acute oral toxicity study.

Potential Signaling Pathways and Metabolism

Direct research on the signaling pathways affected by this compound is not available. However, as a potential precursor or structural analog to the pyrethroid fenpropathrin, its metabolites could potentially interact with similar biological targets.

Fenpropathrin is known to be metabolized in the liver primarily through hydrolysis of the ester linkage and oxidation.[1] The resulting metabolites are then further conjugated and excreted.[1][2] It is plausible that this compound could undergo oxidative metabolism.

Caption: Postulated metabolic pathway for this compound.

The primary mode of action for type II pyrethroids like fenpropathrin is the disruption of voltage-gated sodium channels in neurons, leading to prolonged channel opening and nerve hyperexcitation.[3] While it is uncertain if this compound itself has the same target, this remains a key area for investigation due to structural similarities.

First Aid Measures

In the event of exposure, the following first aid measures are recommended, based on the potential hazards of related compounds:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapor or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.

Conclusion

Due to the limited availability of specific safety and toxicological data for this compound, a cautious approach to its handling is essential. The information provided on structurally related compounds, particularly fenpropathrin, suggests that this chemical may pose risks of acute toxicity, skin and eye irritation, and potential environmental hazards. All laboratory work with this compound should be conducted with appropriate engineering controls and personal protective equipment. Further toxicological studies are warranted to fully characterize the hazard profile of this substance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Tert-butylphenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of 3-(4-tert-butylphenyl)-2-methyl-1-propene, a potentially valuable building block in pharmaceutical and materials science research. Two plausible synthetic routes are presented: a highly selective Wittig reaction and a Grignard reaction followed by dehydration.

Route 1: Wittig Olefination (Recommended)

The Wittig reaction offers a highly regioselective and reliable method for the synthesis of this compound from 1-(4-tert-butylphenyl)propan-2-one. This method is advantageous due to its predictability and the formation of a terminal alkene at a specific position.[1][2][3][4][5]

Reaction Scheme

The synthesis proceeds in two main stages: the preparation of the Wittig reagent (methylenetriphenylphosphorane) from methyltriphenylphosphonium bromide, followed by the reaction of the ylide with 1-(4-tert-butylphenyl)propan-2-one.

Stage 1: Ylide Formation (C₆H₅)₃P⁺CH₃Br⁻ + n-BuLi → (C₆H₅)₃P=CH₂ + LiBr + C₄H₁₀

Stage 2: Olefination (4-tBu-C₆H₄)CH₂C(=O)CH₃ + (C₆H₅)₃P=CH₂ → (4-tBu-C₆H₄)CH₂C(CH₃)=CH₂ + (C₆H₅)₃P=O

Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount (mmol) | Volume/Mass |

| Methyltriphenylphosphonium Bromide | 1779-49-3 | 357.23 | 12.0 | 4.29 g |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 11.0 | 4.4 mL |

| 1-(4-tert-butylphenyl)propan-2-one | 81561-77-5 | 190.28 | 10.0 | 1.90 g |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 100 mL |

| Saturated aq. NH₄Cl solution | 12125-02-9 | 53.49 | - | 50 mL |

| Diethyl Ether | 60-29-7 | 74.12 | - | As needed |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | As needed |

Procedure

-

Preparation of the Wittig Reagent (Ylide):

-

To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol).

-

Add anhydrous THF (80 mL) via syringe and stir the resulting suspension at room temperature.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 10 minutes. The formation of the deep red or orange ylide indicates a successful reaction.

-

Allow the mixture to stir at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

Dissolve 1-(4-tert-butylphenyl)propan-2-one (1.90 g, 10.0 mmol) in anhydrous THF (20 mL).

-

Add the ketone solution dropwise to the ylide suspension at 0 °C over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-16 hours at room temperature. The disappearance of the ylide color and the formation of a white precipitate (triphenylphosphine oxide) indicate reaction completion.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (eluting with hexanes) to afford the pure this compound.

-

Expected Analytical Data

| Analysis | Expected Results |

| ¹H NMR | (CDCl₃, 400 MHz): δ 7.30 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 4.90 (s, 1H, =CH₂), 4.75 (s, 1H, =CH₂), 3.30 (s, 2H, Ar-CH₂-), 1.75 (s, 3H, -C(CH₃)=), 1.30 (s, 9H, -C(CH₃)₃). Note: Predicted values based on analogous structures. |

| ¹³C NMR | (CDCl₃, 101 MHz): δ 149.5, 145.0, 137.0, 128.5, 125.5, 112.0, 45.0, 34.5, 31.5, 22.5. Note: Predicted values. |

| MS (EI) | m/z (%): 188 (M⁺), 173, 131, 57. |

| Yield | 75-85% (typical for this type of Wittig reaction). |

Route 2: Grignard Reaction followed by Dehydration (Alternative)

This two-step route involves the synthesis of a tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed dehydration to form the alkene. This method may produce a mixture of alkene isomers, with the Zaitsev product (2-(4-tert-butylphenyl)propene) often being the major product.[6][7]

Reaction Scheme

Stage 1: Grignard Reaction (4-tBu-C₆H₄)MgBr + CH₃C(=O)CH₃ → (4-tBu-C₆H₄)C(CH₃)₂OMgBr (4-tBu-C₆H₄)C(CH₃)₂OMgBr + H₃O⁺ → (4-tBu-C₆H₄)C(CH₃)₂OH

Stage 2: Dehydration (4-tBu-C₆H₄)C(CH₃)₂OH + H₂SO₄ (cat.), Δ → (4-tBu-C₆H₄)CH₂C(CH₃)=CH₂ (minor) + (4-tBu-C₆H₄)C(CH₃)=CHCH₃ (major)

Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-tert-Butylphenylmagnesium bromide (0.5 M in THF) | 63488-10-8 | 237.42 | 10.0 | 20 mL |

| Acetone | 67-64-1 | 58.08 | 11.0 | 0.64 g (0.81 mL) |

| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | - | 50 mL |

| Saturated aq. NH₄Cl solution | 12125-02-9 | 53.49 | - | 50 mL |

| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 | catalytic | ~1 mL |

Procedure

-

Grignard Reaction:

-

To a dry 100 mL round-bottom flask under an inert atmosphere, add the solution of 4-tert-butylphenylmagnesium bromide (20 mL of 0.5 M solution in THF, 10.0 mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve acetone (0.64 g, 11.0 mmol) in anhydrous diethyl ether (10 mL).

-

Add the acetone solution dropwise to the Grignard reagent with stirring.

-

After the addition, remove the ice bath and stir at room temperature for 1 hour.

-

Cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 2-(4-tert-butylphenyl)propan-2-ol.

-

-

Dehydration:

-

Place the crude alcohol in a distillation apparatus.

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Heat the mixture to distill the alkene product as it forms (boiling point of the product is expected to be around 220-230 °C, but it will co-distill with water). The dehydration of secondary and tertiary alcohols is a common method for alkene synthesis.[8][9][10]

-

Collect the distillate, wash with sodium bicarbonate solution and then with water.

-

Dry the organic layer and purify by fractional distillation to separate the isomeric alkenes.

-

Visualizations

Caption: Synthetic pathway for the Wittig olefination route.

Caption: Experimental workflow for the Wittig reaction.

Caption: Grignard reaction and dehydration pathway.

References

- 1. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. innospk.com [innospk.com]

- 6. 2-Phenyl-1-propene(98-83-9) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. doubtnut.com [doubtnut.com]

- 9. The Reaction of T-butylmagnesium Chloride with Trimethylacetonitrile - Erwin John Blanz (Jr.) - Google Books [books.google.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Grignard Reaction for the Synthesis of 3-(4-Tert-butylphenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract